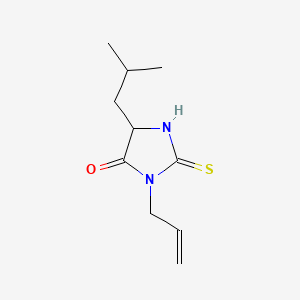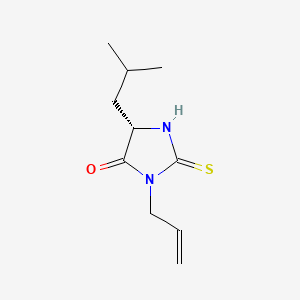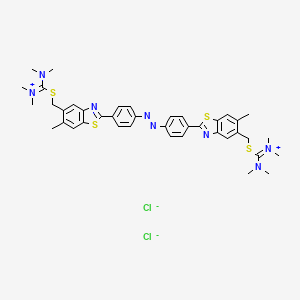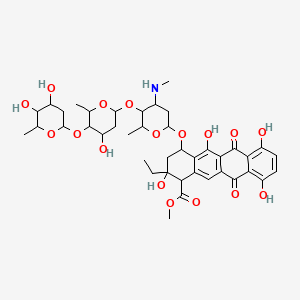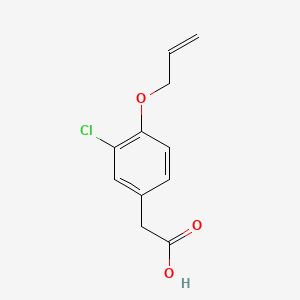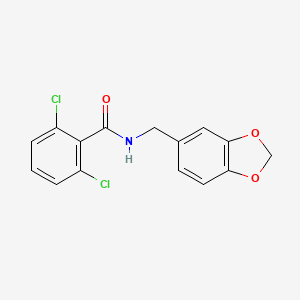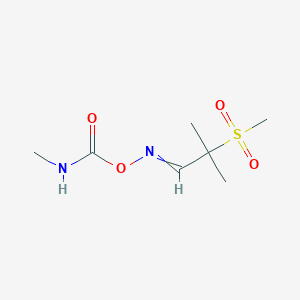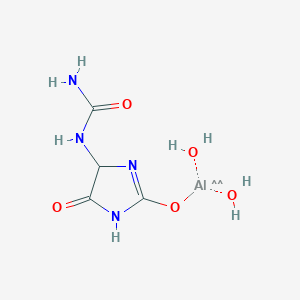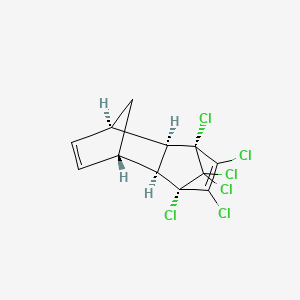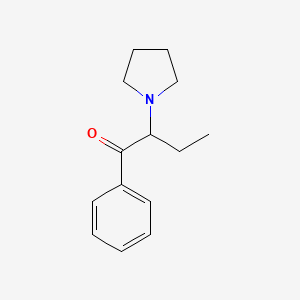
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Toxicometabolomics
- Study on HepaRG Cells: Research involving 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, also known as α-pyrrolidinobutiophenone (α-PBP), conducted using HepaRG cells, revealed insights into its toxicometabolomics. The study identified significant features in cell media, leading to the detection of several metabolites and amino acid adducts. It also indicated potential hepatotoxic effects due to an increase in N-methylnicotinamide after exposure to α-PBP (Manier et al., 2020).
Identification in Illicit Drug Products
- Identification in Illicit Products: A study identified and characterized various analogs of α-PBT and α-PVT, structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, in illicit drug products. The research provided analytical data useful for the identification of thienyl derivatives of cathinone analogs (Doi et al., 2015).
Analytical Characterization
- Analytical Characterization of Derivatives: Analytical characterization of cathinones and N-pyrrolidinyl-substituted amphetamines, structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, was performed using techniques like UHPLC-QTOF-MS and GC-Orbitrap-MS. This research aids in the structural elucidation of new psychoactive substances (Liu et al., 2022).
Synthesis Methods
- One-Pot Route for Analogues: A study reported a novel synthesis method for 1-aryl-4-(arylamino)butan-1-one derivatives, which can be considered analogs of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, by treating 1-N-phenyl-2-pyrrolidinone with RMgX (Raj & Huq, 2009).
Metabolic Pathways and Excretion
- Study on Human Metabolism: Research on the urinary excretion and metabolism of α-pyrrolidinophenone derivatives, including 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one, provided insights into their metabolic pathways in humans. The study highlighted significant differences in metabolism based on the alkyl chain length of the parent molecule (Shima et al., 2015).
Catalysis and Chemical Reactions
- Nickel-Catalysed Reactions: A study explored the regio- and enantioselectivity in nickel-catalysed cross-coupling reactions involving substrates structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one. This research is significant for understanding asymmetric synthesis in organic chemistry (Nagel & Nedden, 1998).
Pharmaceutical and Biological Studies
- Antimicrobial and Anticancer Activities: Derivatives of 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies provide insights into the potential pharmaceutical applications of these compounds (Rathinamanivannan et al., 2019).
Crystal Structure Analysis
- Crystal Structure of Derivatives: The crystal structure of spiro derivatives structurally related to 1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one was analyzed, providing valuable information about the molecular conformation and intermolecular interactions (Thinagar et al., 2000).
Propriétés
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(15-10-6-7-11-15)14(16)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESDIFGJCCBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016919 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one | |
CAS RN |
13415-82-2 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13415-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PBP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOBUTIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4B3AXV4I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is α-PBP metabolized in humans?
A1: Research utilizing human liver microsomes (pHLM), liver S9 fraction (pS9), and primary human hepatocytes (PHH) revealed α-PBP undergoes extensive phase I and II metabolism. [] Major metabolic pathways include hydroxylation of the pyrrolidine ring, formation of lactams, and oxidation to the corresponding ketone and carboxylic acid, particularly with longer alkyl chains. Cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, play a significant role in the initial metabolic steps. [] This metabolic profile is comparable to other synthetic cathinones.
Q2: Why is α-PBP classified as a Schedule I substance?
A2: The Drug Enforcement Administration (DEA) classified α-PBP as a Schedule I controlled substance due to its high potential for abuse and lack of accepted medical use in the United States. [, ] This scheduling makes it illegal to manufacture, distribute, possess, or import/export α-PBP. The decision was based on a comprehensive review of the scientific evidence, including its pharmacological properties, potential for abuse, and lack of accepted safety for use under medical supervision. [, ]
Q3: Are there any in vitro models to study the toxicity of α-PBP?
A3: Yes, a study utilizing HepaRG cells, a human liver cell line, was employed to investigate the toxicometabolomics of α-PBP. [] This research revealed the formation of unexpected amino acid adducts, providing insights into potential mechanisms of toxicity.
Q4: Have there been any studies on the structure-activity relationship of α-PBP and related compounds?
A4: While specific studies focusing solely on α-PBP's structure-activity relationship are limited, research suggests that modifications to the alkyl chain length in pyrrolidinophenone-derived compounds can influence their binding affinity to CYP enzymes and, consequently, their metabolism. [] This implies that structural modifications can impact the compound's overall pharmacological and toxicological profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




